2,3-Dihydroxypropyl acrylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-6(9)10-4-5(8)3-7/h2,5,7-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPUOLBODXJOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905858 | |

| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10095-20-2 | |

| Record name | 2,3-Dihydroxypropyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10095-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dihydroxypropyl acrylate chemical properties

An In-depth Technical Guide to 2,3-Dihydroxypropyl Acrylate: Properties, Synthesis, and Biomedical Applications

Introduction

This compound (DHPA), also known as glyceryl monoacrylate, is a bifunctional monomer of significant interest in the fields of polymer chemistry, materials science, and drug development.[][2] Its structure uniquely combines a reactive acrylate moiety, amenable to polymerization, with a hydrophilic diol (glycerol) group. This duality imparts valuable properties to the resulting polymers, such as hydrophilicity, biocompatibility, and opportunities for further chemical modification.[][3] These characteristics make DHPA an exemplary candidate for creating advanced materials like hydrogels, which are being extensively researched for applications in drug delivery, tissue engineering, and wound healing.[][4] This guide provides a comprehensive overview of the core chemical properties, synthesis, polymerization behavior, and key applications of DHPA for researchers and drug development professionals.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its effective application in research and development. The monomer is a liquid at room temperature, and its high boiling point reflects the strong intermolecular hydrogen bonding afforded by the two hydroxyl groups.[][5] These hydroxyl groups also confer significant water solubility, a critical feature for its use in aqueous polymerization systems and biomedical applications.[][6]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 10095-20-2 | [][2][5][7] |

| Molecular Formula | C₆H₁₀O₄ | [][2][5] |

| Molecular Weight | 146.14 g/mol | [][2] |

| Synonyms | Glyceryl monoacrylate, Glycerol 1-acrylate, Acrylic acid 2,3-dihydroxypropyl ester | [][2] |

| Appearance | Light yellow liquid / Oil | [8][9] |

| Density | 1.202 g/cm³ | [][5] |

| Boiling Point | 300.7°C at 760 mmHg | [][5] |

| Flash Point | 127.4°C | [5] |

| Refractive Index | 1.477 | [5] |

| pKa | 13.11 (Predicted) | [10] |

| SMILES | C=CC(=O)OCC(CO)O | [] |

| InChI Key | OWPUOLBODXJOKH-UHFFFAOYSA-N | [] |

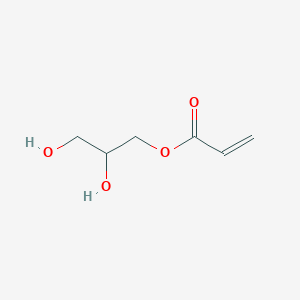

Molecular Structure

The structure of this compound features a terminal vinyl group activated by an adjacent ester functional group, making it susceptible to free-radical polymerization. The dihydroxypropyl tail provides a hydrophilic character and sites for secondary reactions like esterification or urethane formation.[]

Caption: Molecular structure of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves a two-step process starting from a protected glycerol derivative, DL-1,2-isopropylidene glycerol, to ensure selective acylation at the primary hydroxyl group.[8] This is followed by the deprotection of the diol.

Synthesis Workflow

The workflow involves protection, acylation, and deprotection steps. The use of a protecting group is a key experimental choice; it directs the acryloyl chloride to react with the primary alcohol, preventing a mixture of products and simplifying purification. The acidic hydrolysis for deprotection is a standard and effective method for removing the isopropylidene ketal.

Caption: Laboratory synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthesis methods.[8]

Step 1: Synthesis of 2,2-dimethyl-1,3-dioxolan-4-yl)methyl acrylate (Protected Intermediate)

-

To a solution of DL-1,2-isopropylidene glycerol and triethylamine in dichloromethane (DCM) in a round-bottom flask, add acryloyl chloride dropwise while stirring in an ice bath. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the mixture with additional DCM and wash sequentially with water and brine to remove the triethylammonium hydrochloride salt and any unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude protected acrylate ester.

Step 2: Deprotection to Yield this compound

-

Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (HCl).

-

Stir the solution at room temperature overnight to facilitate the hydrolysis of the isopropylidene protecting group.

-

Neutralize the excess HCl by carefully adding solid sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the resulting sodium chloride precipitate.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the final product by column chromatography on silica gel to obtain pure this compound as a light-yellow liquid.[8]

Polymerization and Application in Hydrogel Formation

The acrylate group of DHPA allows it to readily undergo chain-growth polymerization, most commonly via free-radical mechanisms.[11] This process can be initiated thermally or photochemically. Its high water solubility makes it suitable for polymerization in aqueous solutions.[][6]

A primary application of DHPA is in the formation of hydrogels. Hydrogels are cross-linked polymer networks that can absorb and retain large amounts of water.[4][12] The two hydroxyl groups on each DHPA monomer unit are crucial; they allow for cross-linking without the need for an additional cross-linking agent, as they can react with each other or other reactive species to form the network.[] This self-crosslinking capability is a significant advantage over other monomers.

Hydrogel Formation for Drug Delivery

The hydrophilic and biocompatible nature of poly(DHPA) hydrogels makes them excellent candidates for drug delivery systems.[][13][14] The porous, water-swollen network can encapsulate therapeutic molecules, protecting them from degradation and enabling controlled release.[15][16][17]

Caption: Workflow for forming a drug-loaded hydrogel using DHPA.

Advanced Polymerization Techniques

Beyond conventional free-radical polymerization, DHPA can be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[] ATRP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is critical for creating highly tailored drug delivery systems where release kinetics must be precisely controlled.[]

Applications in Research and Drug Development

The unique properties of DHPA and its polymers are leveraged in several areas of biomedical research.

-

Drug Delivery: As detailed above, poly(DHPA) hydrogels are investigated for controlled release of drugs, proteins, and nucleic acids.[][13][16] Their hydrophilic nature is particularly beneficial for the stability and delivery of biologic drugs.

-

Tissue Engineering: The biocompatible and water-rich environment of poly(DHPA) hydrogels can mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.[][18]

-

Bioconjugation: The hydroxyl groups serve as handles for conjugating biomolecules, such as peptides or antibodies, to create targeted drug delivery systems or functional biomaterials.[]

-

Molecularly Imprinted Polymers (MIPs): DHPA can be used to create MIPs, which have highly selective recognition sites for specific target molecules, aiding in the development of advanced biosensors and separation materials.[]

Safety and Handling

Proper handling of this compound is essential due to its reactive nature. As with other acrylate monomers, it can be an irritant and a sensitizer.[19][20]

| Hazard Class | Statement | Precaution |

| Irritation | Causes skin and serious eye irritation.[21] May cause respiratory irritation.[21] | Wear protective gloves, clothing, and eye/face protection.[21] Use in a well-ventilated area or fume hood. |

| Sensitization | May cause an allergic skin reaction.[19] | Avoid repeated or prolonged skin contact.[22] |

| Polymerization | Can undergo hazardous polymerization if heated or contaminated.[20][22] | Store in a cool, dry place away from ignition sources.[22] Ensure inhibitor levels are maintained.[22] |

| Handling | Harmful if swallowed.[21] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[21] |

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[21]

-

Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.[21]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[21]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21]

Always consult the material safety data sheet (MSDS) for the specific product before use.[21][23][24]

References

-

Dadashzadeh, M., et al. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. PubMed Central. [Link]

-

MDPI. (2024). Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. [Link]

-

Chemistry For Everyone. (2025). How Are Biocompatible Polymers Used In Drug Delivery?. [Link]

-

PubMed. (2019). Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies. [Link]

-

Pharma Focus Asia. (n.d.). Biomedical Polymers | Drug delivery and molecular imaging. [Link]

-

Suzhou Yacoo Science Co., Ltd. (n.d.). This compound cas 10095-20-2. [Link]

-

NIH. (n.d.). Advanced biomedical hydrogels: molecular architecture and its impact on medical applications. [Link]

-

PubChem. (n.d.). Glycerol mono(meth)acrylate. [Link]

-

ResearchGate. (n.d.). Hydrophilic monomers commonly used in synthesis of synthetic hydrogels for drug-delivery applications. [Link]

-

MDPI. (n.d.). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. [Link]

-

MySkinRecipes. (n.d.). 2,3-Dihydroxypropyl methacrylate. [Link]

-

BASF. (n.d.). Glycerol Monomethacrylate SP (GMMA SP) - Safety data sheet. [Link]

-

Chemsrc. (2025). Glyceryl monomethacrylate | CAS#:5919-74-4. [Link]

-

Encyclopedia.pub. (2022). Bio-Monomers Used in the Synthesis of Hydrogels. [Link]

-

Angene Chemical. (2024). Safety Data Sheet. [Link]

-

NIH. (n.d.). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. [Link]

-

ResearchGate. (n.d.). Molecular structures of this compound (a) and.... [Link]

-

PubChem. (n.d.). Hydroxypropyl acrylate. [Link]

-

ResearchGate. (2025). (PDF) Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. [Link]

-

Afera. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1. [Link]

-

YouTube. (2025). What Is The Acrylate Polymerization Process? - Chemistry For Everyone. [Link]

Sources

- 2. 10095-20-2 CAS Manufactory [m.chemicalbook.com]

- 3. polysciences.com [polysciences.com]

- 4. Advanced biomedical hydrogels: molecular architecture and its impact on medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Glyceryl mono-acrylate) | 10095-20-2 [chemnet.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound CAS 10095-20-2,this compound CAS 10095-20-2 Suppliers [yacooscience.com]

- 8. This compound | 10095-20-2 [chemicalbook.com]

- 9. specialchem.com [specialchem.com]

- 10. This compound CAS#: 10095-20-2 [m.chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. omicsonline.org [omicsonline.org]

- 15. youtube.com [youtube.com]

- 16. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmafocusasia.com [pharmafocusasia.com]

- 18. researchgate.net [researchgate.net]

- 19. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsrc [chemsrc.com]

- 20. Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. angenechemical.com [angenechemical.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. download.basf.com [download.basf.com]

- 24. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectral Analysis of 2,3-Dihydroxypropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropyl acrylate (2,3-DHPA), also known as glycerol 1-acrylate, is a bifunctional monomer possessing both a reactive acrylate group and a hydrophilic diol functionality.[1] This unique combination of properties makes it a valuable building block in the synthesis of a wide range of polymeric materials with applications in biomedical devices, hydrogels for drug delivery and tissue engineering, coatings, and adhesives.[1][2] The presence of the hydroxyl groups enhances water solubility and provides sites for further chemical modification, while the acrylate moiety allows for facile polymerization.

A thorough understanding of the molecular structure of 2,3-DHPA is paramount for predicting its reactivity and the properties of the resulting polymers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of this monomer. This technical guide provides an in-depth analysis of the expected spectral data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

It is important to note that "glycerol monoacrylate" can often be found as a mixture of this compound and its isomer, 1,3-dihydroxypropyl acrylate.[3] This guide will focus on the spectral characteristics of the 2,3-dihydroxypropyl isomer.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectral data, the atoms in the this compound molecule are numbered as shown in the diagram below. This numbering system will be used consistently throughout this guide to assign spectral peaks to the corresponding atoms.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the vinyl protons, the protons of the dihydroxypropyl chain, and the hydroxyl protons.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1a (vinyl) | ~6.4 | dd | Jtrans ≈ 17.3, Jgem ≈ 1.5 |

| H-1b (vinyl) | ~5.9 | dd | Jcis ≈ 10.5, Jgem ≈ 1.5 |

| H-2 (vinyl) | ~6.1 | dd | Jtrans ≈ 17.3, Jcis ≈ 10.5 |

| H-5a, H-5b | ~4.2 - 4.3 | m | |

| H-6 | ~3.9 | m | |

| H-8a, H-8b | ~3.6 - 3.7 | m | |

| OH (C6, C8) | Variable (2.0 - 5.0) | br s |

Interpretation of the ¹H NMR Spectrum

-

Vinyl Protons (H-1a, H-1b, H-2): The three protons of the acrylate group are expected to appear in the downfield region of the spectrum (δ 5.8-6.5 ppm) due to the deshielding effect of the double bond and the adjacent carbonyl group. They will exhibit a characteristic splitting pattern:

-

The two geminal protons on C-1 (H-1a and H-1b) will be diastereotopic and thus chemically non-equivalent. They will appear as doublets of doublets due to coupling with each other (Jgem) and with the proton on C-2 (Jcis and Jtrans).

-

The proton on C-2 (H-2) will also be a doublet of doublets due to coupling with the two protons on C-1.

-

-

Dihydroxypropyl Chain Protons (H-5, H-6, H-8):

-

The methylene protons on C-5, being adjacent to the ester oxygen, are expected to be the most downfield of the propyl chain protons, appearing as a multiplet around δ 4.2-4.3 ppm.

-

The methine proton on C-6 will likely resonate as a multiplet around δ 3.9 ppm.

-

The methylene protons on C-8, being adjacent to a hydroxyl group, are expected to appear as a multiplet in the range of δ 3.6-3.7 ppm.

-

-

Hydroxyl Protons (OH): The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature, and they typically appear as a broad singlet. Their signal can be confirmed by D₂O exchange, which would cause the peak to disappear.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 (C=O) | ~166 |

| C-2 (=CH) | ~131 |

| C-1 (=CH₂) | ~128 |

| C-6 (-CH(OH)-) | ~70 |

| C-5 (-O-CH₂-) | ~66 |

| C-8 (-CH₂(OH)) | ~63 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-3): The carbon of the ester carbonyl group is the most deshielded and is expected to appear at the lowest field, around δ 166 ppm.[4]

-

Vinyl Carbons (C-1, C-2): The two sp² hybridized carbons of the acrylate double bond will resonate in the vinyl region. The C-2 carbon, being directly attached to the carbonyl group, will be more deshielded (δ ~131 ppm) than the terminal C-1 carbon (δ ~128 ppm).[5]

-

Dihydroxypropyl Chain Carbons (C-5, C-6, C-8): The sp³ hybridized carbons of the dihydroxypropyl chain will appear in the upfield region of the spectrum.

-

The C-6 carbon, bonded to a hydroxyl group and situated in the middle of the chain, is expected around δ 70 ppm.

-

The C-5 carbon, attached to the ester oxygen, will be deshielded and is predicted to be around δ 66 ppm.

-

The C-8 carbon, a primary alcohol carbon, is expected to be the most shielded of the chain carbons, appearing around δ 63 ppm.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | =C-H stretch | Alkene |

| 2950-2850 | C-H stretch | Alkane |

| ~1725 | C=O stretch | Ester |

| ~1635 | C=C stretch | Alkene |

| ~1410 | =C-H in-plane bend | Alkene |

| ~1160 | C-O stretch | Ester |

| ~1050 | C-O stretch | Alcohol |

| ~985 | =C-H out-of-plane bend | Alkene |

Interpretation of the IR Spectrum

-

O-H Stretching: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening due to hydrogen bonding.[6]

-

C-H Stretching: The spectrum will show C-H stretching vibrations for both the sp² hybridized carbons of the alkene (3100-3000 cm⁻¹) and the sp³ hybridized carbons of the alkyl chain (2950-2850 cm⁻¹).

-

C=O Stretching: A very strong and sharp absorption peak around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group.[2]

-

C=C Stretching: The C=C stretching vibration of the acrylate double bond is expected to appear as a medium intensity peak around 1635 cm⁻¹. The intensity of this peak is enhanced due to conjugation with the carbonyl group.[7]

-

C-O Stretching: The spectrum will contain C-O stretching vibrations from both the ester (around 1160 cm⁻¹) and the alcohol (around 1050 cm⁻¹) functional groups.

-

Alkene Bending: The out-of-plane bending vibrations of the vinyl C-H bonds will give rise to characteristic absorptions, with a notable peak around 985 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (Molecular Formula: C₆H₁₀O₄, Molecular Weight: 146.14 g/mol ), electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 146 | [M]⁺ (Molecular Ion) |

| 129 | [M - OH]⁺ |

| 115 | [M - CH₂OH]⁺ |

| 99 | [M - CH₂OH - H₂O]⁺ |

| 87 | [M - COOCH=CH₂]⁺ |

| 73 | [CH(OH)CH₂OH]⁺ |

| 55 | [CH₂=CH-C=O]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 146. However, due to the presence of hydroxyl groups, this peak may be of low intensity or absent in an EI spectrum.

-

Fragmentation Pattern: The fragmentation of this compound is likely to be initiated by the loss of small, stable neutral molecules or radicals.

-

Loss of a hydroxyl radical (-OH) would result in a fragment at m/z 129.

-

Cleavage of the C-C bond adjacent to the hydroxyl group could lead to the loss of a hydroxymethyl radical (-CH₂OH), giving a peak at m/z 115.

-

Subsequent loss of a water molecule from the m/z 115 fragment would yield a peak at m/z 99.

-

Cleavage of the ester bond can lead to the formation of the acylium ion [CH₂=CH-C=O]⁺ at m/z 55, which is a common fragment for acrylates.

-

Another significant fragmentation pathway would be the cleavage of the ester C-O bond, resulting in a fragment corresponding to the protonated dihydroxypropyl moiety at m/z 73.

-

Caption: Plausible mass spectral fragmentation pathways for this compound.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following experimental procedures are recommended:

Sample Preparation

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

IR Spectroscopy: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires placing a drop of the liquid sample directly on the ATR crystal.

-

Mass Spectrometry: For a volatile liquid, direct injection or a gas chromatography-mass spectrometry (GC-MS) system can be used with electron ionization (EI). For less volatile samples or to preserve the molecular ion, soft ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI) are recommended.

Instrumentation and Parameters

-

NMR Spectrometer:

-

Field Strength: 300 MHz or higher for better resolution.

-

¹H NMR: Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

¹³C NMR: Pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. Proton decoupling should be used to simplify the spectrum.

-

-

FTIR Spectrometer:

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Mass Spectrometer (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-200.

-

Source Temperature: 200-250 °C.

-

Conclusion

The spectral data of this compound are consistent with its molecular structure, providing a unique fingerprint for its identification and characterization. The ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms, while the IR spectrum confirms the presence of the key functional groups: hydroxyl, ester, and alkene. Mass spectrometry provides information on the molecular weight and characteristic fragmentation patterns. A comprehensive analysis using these spectroscopic techniques is essential for ensuring the purity and identity of this compound, which is critical for its successful application in research, development, and industrial manufacturing.

References

-

ResearchGate. (n.d.). Scheme of glycerol monoacrylate synthesis. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 14, 2026, from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Google Patents. (n.d.). JPH08277245A - Production of glycerol monoacrylate or glycerol monomethacrylate.

-

YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 1. Retrieved January 14, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structures of this compound (a) and.... Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C-NMR data for acrylate monomers. Retrieved January 14, 2026, from [Link]

-

mzCloud. (2015, February 12). 2 Hydroxypropyl methacrylate. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2020254460A1 - Method for producing glycerol mono(meth)acrylate.

-

AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2,3-Dihydroxypropyl methacrylate. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of glycidyl methacrylate/butyl acrylate copolymers obtained at a low temperature by atom transfer radical polymerization. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Retrieved January 14, 2026, from [Link]

-

RJPBCS. (n.d.). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Glyceryl methacrylate. Retrieved January 14, 2026, from [Link]

-

PLOS One. (2021, June 9). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Retrieved January 14, 2026, from [Link]

-

IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (2021, June 9). Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Retrieved January 14, 2026, from [Link]

-

IRUG. (n.d.). Spectral Database Index. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. azom.com [azom.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydroxypropyl Acrylate from Glycidol and Acrylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydroxypropyl acrylate, a valuable monomer in various biomedical and industrial applications.[] The synthesis is achieved through the direct, one-step reaction of glycidol and acrylic acid.[2] This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline methods for purification and characterization of the final product. Furthermore, a thorough examination of the safety considerations associated with the handling of the reagents is presented. This guide is intended for researchers, chemists, and professionals in the fields of materials science and drug development who are interested in the synthesis and application of functionalized acrylates.

Introduction

This compound, also known as glycerol monoacrylate, is a bifunctional monomer possessing both a reactive acrylate moiety and a hydrophilic diol functionality.[] This unique combination of properties makes it a highly desirable building block for the synthesis of a wide range of polymeric materials with tailored characteristics. The acrylate group allows for polymerization via free-radical or other mechanisms, while the diol group imparts hydrophilicity, biocompatibility, and potential for further chemical modification.[] Consequently, polymers derived from this compound find applications in hydrogels for drug delivery and tissue engineering, dental materials, and as components of coatings and adhesives.[]

The synthesis of this compound can be approached through various routes. One common method involves the hydrolysis of glycidyl acrylate. However, the direct esterification of glycidol with acrylic acid presents a more atom-economical and potentially more cost-effective approach.[2] This guide will focus on the latter, providing a detailed exploration of this one-step synthesis.

Reaction Mechanism and Catalysis

The synthesis of this compound from glycidol and acrylic acid is fundamentally an acid-catalyzed esterification reaction coupled with the ring-opening of the epoxide functionality of glycidol. The reaction proceeds through a nucleophilic attack of the carboxylic acid on the protonated epoxide ring of glycidol.

Proposed Reaction Mechanism

The reaction is typically initiated by an acid catalyst, which protonates the oxygen atom of the epoxide ring in glycidol, making it more susceptible to nucleophilic attack. The carboxylic acid group of acrylic acid then acts as the nucleophile, attacking one of the carbon atoms of the protonated epoxide. This attack can occur at either the primary or secondary carbon of the epoxide ring, leading to the formation of two isomeric products: this compound and 1,3-dihydroxypropyl-2-acrylate. The former is generally the major product. The reaction is completed by the deprotonation of the intermediate to yield the final product and regenerate the acid catalyst.

dot

Caption: Proposed mechanism for the acid-catalyzed synthesis of this compound.

Choice of Catalyst

The selection of an appropriate catalyst is crucial for achieving high yield and selectivity in the esterification of glycidol with acrylic acid. Both homogeneous and heterogeneous acid catalysts can be employed.

-

Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective catalysts for this reaction.[3] However, their use necessitates a neutralization step during workup, which can complicate purification and generate waste.[3]

-

Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), offer the advantage of easy separation from the reaction mixture by simple filtration.[3][4] This simplifies the purification process and allows for catalyst recycling, aligning with the principles of green chemistry. Zeolites and other solid acids have also been explored for similar esterification reactions.

-

Enzymatic Catalysts: Lipases can also be used to catalyze the esterification of glycidol, offering high selectivity and mild reaction conditions. However, the cost of enzymes and potentially slower reaction rates can be a drawback for large-scale production.

For the purpose of this guide, we will focus on the use of a heterogeneous acid catalyst due to its practical advantages in a laboratory setting.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from glycidol and acrylic acid using a solid acid catalyst.

dot

Caption: General experimental workflow for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Glycidol | ≥96% |

| Acrylic Acid | ≥99%, inhibitor-stabilized |

| Amberlyst 15 (or similar solid acid catalyst) | Hydrogen form |

| Dichloromethane (DCM) | Anhydrous |

| Ethyl Acetate | Reagent grade |

| Hexane | Reagent grade |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine | Saturated aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |

| Round-bottom flask with reflux condenser | Appropriate size |

| Magnetic stirrer with heating mantle | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Rotary evaporator | |

| Glass column for chromatography | |

| Standard laboratory glassware |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acrylic acid (1.0 equivalent) and a suitable solvent such as dichloromethane (DCM) to achieve a concentration of approximately 1 M.

-

Addition of Glycidol: While stirring, slowly add glycidol (1.1 equivalents) to the reaction mixture at room temperature.

-

Addition of Catalyst: Add the solid acid catalyst (e.g., Amberlyst 15, 10 wt% with respect to acrylic acid).

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-50°C) and maintain for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solid acid catalyst by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acrylic acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a viscous, colorless to pale yellow oil.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acrylate protons (in the range of 5.8-6.5 ppm), the protons of the dihydroxypropyl chain (in the range of 3.5-4.3 ppm), and the hydroxyl protons (which may appear as a broad signal).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the acrylate group (around 166 ppm), the vinyl carbons (around 128-131 ppm), and the carbons of the dihydroxypropyl moiety (in the range of 63-70 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretching of the hydroxyl groups |

| 1720 (strong) | C=O stretching of the acrylate ester |

| 1635 | C=C stretching of the acrylate group |

| 1410 | C-H bending of the vinyl group |

| 1190 | C-O stretching of the ester group |

Safety and Handling

Both glycidol and acrylic acid are hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Glycidol

-

Hazards: Glycidol is a suspected carcinogen and mutagen.[5] It is also toxic if swallowed, in contact with skin, or if inhaled.[5] It can cause serious eye irritation and skin irritation.[5]

-

Handling: Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling glycidol.[6] Work in a well-ventilated fume hood to avoid inhalation of vapors.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[6] Keep the container tightly closed.[6]

Acrylic Acid

-

Hazards: Acrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or inhaled.[2] It is a flammable liquid and vapor.[7]

-

Handling: Use in a well-ventilated area and wear appropriate PPE, including gloves, goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing.[2] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[7] Acrylic acid is typically stabilized with an inhibitor to prevent polymerization; ensure the inhibitor level is maintained during storage.[7]

Conclusion

The direct synthesis of this compound from glycidol and acrylic acid offers an efficient and atom-economical route to this versatile monomer. The use of a heterogeneous acid catalyst simplifies the purification process and enhances the sustainability of the synthesis. Careful attention to reaction conditions and safety protocols is essential for the successful and safe execution of this procedure. The resulting high-purity monomer can be utilized in a wide array of applications, particularly in the development of advanced polymeric materials for the biomedical and pharmaceutical industries.

References

-

Acrylic acid - Penta chemicals. (2025). Retrieved from [Link]

-

Scheme of glycerol monoacrylate synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

METHOD FOR PRODUCING GLYCEROL MONO(METH)ACRYLATE - European Patent Office - EP 3986854 B1. (2023). Retrieved from [Link]

- JPH08277245A - Production of glycerol monoacrylate or glycerol monomethacrylate - Google Patents. (n.d.).

-

Esterification - Chemra. (n.d.). Retrieved from [Link]

-

Effects of different catalysts on conversion of acrylic acid for the... - ResearchGate. (n.d.). Retrieved from [Link]

- WO2020254460A1 - Method for producing glycerol mono(meth)acrylate - Google Patents. (n.d.).

-

ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC - NIH. (2006). Retrieved from [Link]

-

One-step synthesis of glycidol from glycerol - Kemijski inštitut. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxypropyl Acrylate

Foreword: Understanding the Significance of 2,3-Dihydroxypropyl Acrylate

This compound (DHPA), also known as glyceryl monoacrylate, is a bifunctional monomer of significant interest across diverse scientific and industrial domains. Its unique molecular architecture, featuring both a reactive acrylate moiety and a hydrophilic diol, imparts a versatile set of properties that are leveraged in the development of advanced materials. In the pharmaceutical and biomedical fields, DHPA is a crucial intermediate for synthesizing drugs targeting cancer and cardiovascular diseases and for creating sophisticated drug delivery systems.[1][] Its biocompatibility and hydrophilicity make it an ideal component for hydrogels used in tissue engineering, wound healing, and drug delivery applications.[] Furthermore, DHPA serves as a valuable monomer in polymer chemistry, particularly in Atom Transfer Radical Polymerization (ATRP), to create well-defined polymers with controlled molecular weights and low polydispersity.[] This guide provides an in-depth exploration of the core synthetic mechanisms for producing this pivotal chemical compound, offering researchers and drug development professionals a comprehensive understanding of the underlying principles and practical methodologies.

Part 1: Core Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be broadly categorized into three primary mechanistic routes: the direct esterification of glycerol with acrylic acid, the ring-opening of glycidol by acrylic acid, and enzymatic synthesis. Each pathway presents distinct advantages and challenges concerning reaction conditions, catalyst selection, and product purity.

Direct Esterification of Glycerol with Acrylic Acid

This is one of the most common and economically viable routes for the synthesis of DHPA. The fundamental reaction involves the acid-catalyzed esterification of glycerol with acrylic acid.

Mechanism:

The reaction proceeds via a classic Fischer-Speier esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of acrylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a lone pair of electrons from one of the hydroxyl groups of glycerol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a proton transfer and the elimination of a water molecule to yield the ester product and regenerate the acid catalyst.

It is important to note that this reaction can lead to a mixture of products, including mono-, di-, and tri-acrylates of glycerol.[3] The selectivity towards the desired mono-acrylate, specifically this compound, is a critical challenge. Reaction conditions such as temperature, molar ratio of reactants, and catalyst choice significantly influence the product distribution.[3][4] Kinetic studies on similar esterification reactions have often employed models like the Langmuir-Hinshelwood (L-H) dual-site model to describe the reaction kinetics with high accuracy.[3]

Visualizing the Esterification Pathway

Caption: Acid-catalyzed esterification of glycerol with acrylic acid.

Ring-Opening of Glycidol with Acrylic Acid

An alternative and often more selective route to this compound involves the ring-opening reaction of glycidyl acrylate's precursor, glycidol, with acrylic acid. This method can also be adapted to produce glycidyl acrylate itself, which can then be hydrolyzed to DHPA.

Mechanism:

The synthesis of glycidyl acrylate can be achieved through the reaction of acrylic acid with epichlorohydrin.[5] This reaction can proceed via two main routes. The first involves the direct reaction in the presence of a catalyst like triethylamine, where the amine acts as a nucleophile, attacking the epichlorohydrin to form a quaternary ammonium salt and a carbocation, which then reacts with acrylic acid.[5] The second route involves the formation of the sodium salt of acrylic acid, which then reacts with epichlorohydrin.[5]

The subsequent ring-opening of the epoxide in glycidyl acrylate to form a diol can be achieved under acidic or basic conditions.[6][7] For instance, at a pH of 3.5, the reaction of glycidyl methacrylate (a similar compound) with hydroxyl groups proceeds through an epoxide ring-opening mechanism.[6][7] This approach offers a high degree of regioselectivity, favoring the formation of the desired 1,2-diol structure.

Visualizing the Ring-Opening Pathway

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 3. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol [scirp.org]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of glycidyl methacrylate at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on glycerol monoacrylate and its isomers

An In-Depth Technical Guide to Glycerol Monoacrylate and Its Isomers for Advanced Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

Glycerol monoacrylate (GMAc) and its corresponding polymer, poly(glycerol monoacrylate) (PGMAc), represent a class of highly versatile and biocompatible materials garnering significant interest in the biomedical and pharmaceutical fields. The monomer's inherent hydrophilicity, derived from the glycerol backbone, combined with the polymerizable acrylate functionality, makes it an ideal building block for creating advanced hydrogels, drug delivery vehicles, and non-fouling surface coatings. This technical guide provides a comprehensive literature review of glycerol monoacrylate, focusing on the critical interplay between its isomeric forms, synthesis strategies, polymerization behavior, and ultimate application. We delve into the causality behind various synthetic choices, provide detailed experimental protocols for key procedures, and present a forward-looking perspective on its utility for researchers, scientists, and drug development professionals.

Introduction: The Molecular Logic of Glycerol Monoacrylate

At its core, glycerol monoacrylate is a bifunctional monomer featuring a polymerizable acrylate group and two free hydroxyl groups. This structure is analogous to the well-studied glycerol monomethacrylate (GMA), and it serves as a cornerstone for designing hydrophilic and biocompatible polymers.[1] The presence of the diol functionality imparts excellent water solubility and provides sites for further chemical modification, while the acrylate group allows for the formation of high-molecular-weight polymers through various polymerization mechanisms.

The true complexity and versatility of GMAc lie in its isomerism. The acylation of glycerol can occur at either the primary (C1) or secondary (C2) hydroxyl group, leading to two primary isomers whose distinct structures fundamentally influence polymerization kinetics and the architecture of the final polymer.

The Core Isomers: α- and β-Glycerol Monoacrylate

Glycerol monoacrylate typically exists as a mixture of two isomers:

-

α-Glycerol Monoacrylate (2,3-dihydroxypropyl acrylate): Formed by the acylation of a primary hydroxyl group.

-

β-Glycerol Monoacrylate (1,3-dihydroxypropyl acrylate): Formed by the acylation of the secondary hydroxyl group.

The ratio of these isomers is highly dependent on the synthesis method. For instance, the reaction of acrylic acid with glycidol can produce a mixture with a weight ratio of approximately 70:30 (α- to β-isomer).[2] Understanding and controlling this isomeric ratio is a critical first step in harnessing the full potential of GMAc.

Figure 1: Chemical structures of the primary isomers of glycerol monoacrylate.

Synthesis Strategies: Purity, Regioselectivity, and Scalability

The choice of synthetic route for GMAc is paramount, as it directly impacts monomer purity, isomeric distribution, and the presence of undesirable cross-linking impurities like glycerol diacrylate. For many advanced biomedical applications, high purity is critical to ensure predictable polymer properties and avoid adverse biological responses.[3][4]

Pathway A: Direct Hydration of Glycidyl Acrylate

One of the most direct methods involves the acid-catalyzed ring-opening of the epoxide in glycidyl acrylate with water.[5][6] While straightforward, this pathway presents significant challenges.

-

Causality: The use of an acid catalyst in an aqueous medium can promote the hydrolysis of the ester bond, reducing yield. More critically, the presence of the polymerizable acrylate group during dehydration and purification steps creates a high risk of premature polymerization, leading to product loss and contamination.[5]

-

Trustworthiness: To mitigate unwanted polymerization, a combination of polymerization inhibitors, such as hydroquinone and triphenyl phosphite, must be added, particularly before the water-removal step.[5] This adds complexity to the purification process.

Pathway B: The Protecting-Group Strategy

A more selective and industrially preferred method involves protecting the diol functionality of glycerol, performing the acrylation, and then deprotecting to yield the final monomer.[3][7][8] The most common protecting group is an acetonide, forming 2,2-dimethyl-1,3-dioxolan-4-ylmethanol (solketal), which is then acrylated to yield 2,2-dimethyl-1,3-dioxolan-4-ylmethyl acrylate (a protected form of the α-isomer).

-

Causality: This multi-step approach is superior because it isolates the reactive hydroxyl groups from the acrylation step, preventing the formation of di- and tri-acrylate species. The final deprotection (hydrolysis) step can be performed under controlled conditions to yield high-purity GMAc.[7][9]

-

Anhydrous Advantage: A significant advancement in this method is the use of an acid-catalyzed reaction with methanol instead of water for deprotection.[3][4][8] This "anhydrous" method yields highly pure, water-free GMAc, which is crucial for applications in oil-based systems or for polymerization techniques sensitive to water.[3][4] The difficulty of removing water from the highly hydrophilic final product is a major drawback of aqueous methods.[4]

Pathway C: Enzymatic Synthesis

Enzymatic routes offer a green and highly regioselective alternative to traditional chemical synthesis.[10] Lipase-catalyzed transesterification, for example, can be used to synthesize GMAc from glycerol and an acrylate source (e.g., vinyl acrylate).

-

Causality: Enzymes like Candida antarctica lipase B (CALB) can selectively acylate the primary hydroxyl groups of glycerol, leading to a high yield of the α-isomer.[11] This approach avoids harsh reaction conditions and toxic catalysts.

-

Trustworthiness: Recent advancements utilize novel reaction media like Sponge-Like Ionic Liquids (SLILs) to enhance reaction rates and simplify product isolation, making the process more sustainable and scalable.[10][12]

Figure 2: Comparison of major synthesis pathways for glycerol monoacrylate.

Analytical Characterization of Isomers

Differentiating and quantifying the α- and β-isomers of GMAc is crucial for quality control and for correlating polymer structure with function. Due to their similar molecular weights, chromatographic and spectroscopic methods are required.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR is a powerful technique for isomer differentiation. The chemical environments of the carbons in the glycerol backbone are distinct for each isomer. For monoacylglycerols, a related class of compounds, forming isopropylidene derivatives prior to analysis creates stable cyclic structures with characteristic ¹³C NMR resonances that can be integrated to determine the isomer ratio.[13] This approach minimizes the risk of acyl migration during analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, particularly after derivatization to increase volatility. The subsequent mass spectra provide distinct fragmentation patterns that can be used for identification and quantification.[14]

-

Advanced MS Techniques: Tandem mass spectrometry (MS/MS) and ion mobility spectrometry (IMS-MS) are emerging as powerful tools for distinguishing isomers that are difficult to separate chromatographically.[15][16][17] These methods can differentiate molecules based on their fragmentation patterns or their shape (collision cross-section), respectively.

Polymerization and the Properties of Poly(glycerol monoacrylate)

The synthesis of poly(glycerol monoacrylate) (PGMAc) transforms the monomer into a functional macromolecule. The choice of polymerization technique dictates the polymer's molecular weight, architecture, and dispersity, which in turn govern its physical and biological properties.

Controlled Radical Polymerization: The RAFT Approach

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly effective method for producing well-defined PGMAc with controlled molecular weights and narrow molecular weight distributions (low Mw/Mn).[7][9][18]

-

Causality: RAFT polymerization proceeds via a living/controlled mechanism, allowing for the synthesis of block copolymers and other complex architectures. For GMAc, this control is essential for creating materials with predictable self-assembly behavior and biological interactions.

-

Emulsion Polymerization: A particularly powerful approach is RAFT aqueous emulsion polymerization.[9] In this method, a protected, water-immiscible monomer precursor (like isopropylideneglycerol methacrylate) is polymerized in water using a water-soluble PGMAc chain transfer agent (CTA) as a stabilizer. This produces a low-viscosity dispersion of nanoparticles. Subsequent acid-catalyzed deprotection of the nanoparticle core yields a high-molecular-weight, water-soluble PGMAc homopolymer.[7][9] This "latex precursor" route is often much faster and more efficient than direct solution polymerization of the unprotected, water-soluble GMAc monomer.[7][9]

Figure 3: A generalized experimental workflow for RAFT polymerization.

Key Properties and Biomedical Relevance

Polymers derived from glycerol are renowned for their excellent biocompatibility.[19][20] PGMAc is no exception, exhibiting several key properties that make it attractive for drug development:

-

High Hydrophilicity: The pendant diol groups render the polymer highly water-soluble, a crucial property for biological applications.

-

Biocompatibility and Non-Fouling: PGMAc surfaces exhibit low protein adsorption and minimal immunogenicity, making them ideal for in-vivo applications as an alternative to poly(ethylene glycol) (PEG).[21]

-

Tunable Properties: The ability to control molecular weight and copolymerize GMAc with other monomers allows for fine-tuning of mechanical properties, degradation rates, and drug release kinetics.[22]

Applications in Drug Development and Biomaterials

The unique combination of properties offered by PGMAc has led to its exploration in a wide array of advanced applications.

| Application Area | Role of Poly(glycerol monoacrylate) | Rationale and Key Benefits |

| Drug Delivery | Nanoparticle coating, hydrogel matrix | Provides a "stealth" layer to reduce clearance by the immune system; enables controlled and sustained release of therapeutic agents.[23] |

| Hydrogels | Primary structural component or cross-linker | High water content and biocompatibility make it ideal for encapsulating cells or drugs; can be designed to be pH-sensitive or biodegradable.[1][24] |

| Tissue Engineering | Scaffold material | The polymer's elastomeric and biodegradable properties can be tuned to mimic native tissue, supporting cell growth and proliferation.[22] |

| Antifouling Coatings | Surface modification agent | When grafted onto medical devices or implants, the hydrophilic PGMAc chains form a barrier that prevents protein and bacterial adhesion.[23] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and polymerization of glycerol mono(meth)acrylate, adapted from the literature for instructional purposes. Note that the original literature often uses the methacrylate version, but the principles are directly applicable to the acrylate.

Protocol 1: Anhydrous Synthesis of Glycerol Monomethacrylate (GMMA)

(Adapted from Evonik Operations GmbH patent literature)[3][4][8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,2-dimethyl-1,3-dioxolan-4-ylmethyl methacrylate (IPGMA), methanol (in a weight ratio of approximately 1:1 to 1:4), and an acidic silicate catalyst (e.g., montmorillonite K10, ~10% by weight of the reaction batch).

-

Stabilization: Add a polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol) to the mixture.

-

Reaction: Heat the mixture to 65°C under reflux with stirring. Monitor the reaction progress via GC or TLC. The reaction is typically complete within 20 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the solid catalyst.

-

Purification: Remove the solvent (methanol) and by-products (e.g., acetone dimethyl acetal) from the filtrate using a rotary evaporator at a bath temperature of 50°C and reduced pressure (e.g., 20 mbar).

-

Final Product: The resulting clear, pale-yellow liquid is high-purity, anhydrous GMMA.

Protocol 2: RAFT Aqueous Emulsion Polymerization of a Protected Monomer

(Adapted from Jesson et al., Macromolecules)[7][9]

-

Reagent Preparation: Prepare a solution of the water-soluble PGMA macro-CTA, the water-immiscible monomer (e.g., isopropylideneglycerol methacrylate, IPGMA), and a water-soluble initiator (e.g., ACVA) in deionized water in a round-bottom flask. A typical target is 20% w/w solids.

-

Deoxygenation: Purge the solution with nitrogen gas for 30 minutes while stirring in an ice bath to remove dissolved oxygen, which inhibits radical polymerization.

-

Polymerization: Seal the flask and immerse it in a pre-heated oil bath at 70°C. Allow the polymerization to proceed for the desired time (e.g., 2-6 hours). Monitor monomer conversion by taking aliquots and analyzing via ¹H NMR.

-

Quenching: Stop the polymerization by removing the flask from the oil bath and exposing it to air.

-

Deprotection: To convert the resulting PGMA-PIPGMA nanoparticle dispersion into a water-soluble PGMA solution, add a strong acid (e.g., HCl) and heat at 70°C for ~2 hours to hydrolyze the acetal protecting groups.[7][9]

-

Characterization: Analyze the final polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn).

| Polymerization Data Example (RAFT Emulsion of IPGMA)[7][9] | |

| Target DP of PIPGMA Block | 1000 |

| Monomer Conversion | >97% (within 2h) |

| Apparent Mn ( g/mol ) | ~125,000 |

| Mw/Mn | 1.20 - 1.37 |

Conclusion and Future Outlook

Glycerol monoacrylate is more than just another hydrophilic monomer; it is a highly adaptable platform for the creation of sophisticated biomaterials. The critical dependence of its properties on the isomeric composition and the purity achieved during synthesis underscores the importance of rational design and process control. The protecting-group strategy, particularly anhydrous variants, offers the most robust path to high-purity monomer suitable for demanding applications. Furthermore, controlled polymerization techniques like RAFT have unlocked the ability to create well-defined polymers with precisely tailored properties.

For drug development professionals, PGMAc offers a compelling alternative to PEG, with opportunities in creating long-circulating drug carriers, advanced hydrogel-based release systems, and biocompatible medical device coatings. Future research will likely focus on exploiting the diol functionality for creating stimuli-responsive materials and developing novel copolymers that combine the excellent biological profile of PGMAc with other functionalities for targeted therapies and advanced diagnostics.

References

-

Scheme of glycerol monoacrylate synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

METHOD FOR PRODUCING GLYCEROL MONO(METH)ACRYLATE. (2023). European Patent Office - EP 3986854 B1. Retrieved from [Link]

- Production of glycerol monoacrylate or glycerol monomethacrylate. (n.d.). Google Patents - JPH08277245A.

-

Jesson, C. P., et al. (2018). Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate. PMC - NIH. Retrieved from [Link]

- Improved process for preparing glycerol monomethacrylate. (n.d.). Google Patents - KR101524757B1.

-

METHOD FOR PRODUCING GLYCEROL MONO(METH)ACRYLATE. (2022). Justia Patents. Retrieved from [Link]

-

D'hooge, F., et al. (2016). Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

- Method for producing glycerol mono(meth)acrylate. (n.d.). Google Patents - ES2960941T3.

- Method for producing glycerol mono(meth)acrylate. (n.d.). Google Patents - WO2020254460A1.

-

Pillai, J., et al. (2014). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. PMC. Retrieved from [Link]

-

Garcia-Galan, C., et al. (2021). Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Sonseca, A., et al. (2022). Straightforward Enzymatic Methacrylation of Poly(Glycerol Adipate) for Potential Applications as UV Curing Systems. MDPI. Retrieved from [Link]

-

Ukraintseva, J., et al. (2022). Poly(glycerol monomethacrylate)-encapsulated upconverting nanoparticles prepared by miniemulsion polymerization: morphology, chemical stability, antifouling properties and toxicity evaluation. Nanoscale Advances (RSC Publishing). Retrieved from [Link]

-

Jesson, C. P., et al. (2018). Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate. ACS Publications. Retrieved from [Link]

-

Canning, S. L., et al. (2014). Poly(glycerol monomethacrylate)–Poly(benzyl methacrylate) Diblock Copolymer Nanoparticles via RAFT Emulsion Polymerization: Synthesis, Characterization, and Interfacial Activity. ACS Publications. Retrieved from [Link]

-

Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Garcia-Galan, C., et al. (2021). Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies. Green Chemistry (RSC Publishing). DOI:10.1039/D1GC01096D. Retrieved from [Link]

-

Synthesis and characterization of methyl methacrylate - glycerol hydrogels by polymerization in acid medium. (n.d.). ResearchGate. Retrieved from [Link]

-

Nasim, M., et al. (2018). Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics. PMC - NIH. Retrieved from [Link]

-

Kabir, M. H., et al. (2022). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC - NIH. Retrieved from [Link]

-

Dawe, R. D., & Wright, J. L. (1988). A new quantitative method for the analysis of monoacylglycerol isomers using 13C nuclear magnetic resonance spectroscopy. PubMed. Retrieved from [Link]

-

Dao, T. P. T., et al. (2022). Morphological evolution of poly(glycerol monomethacrylate)-stat-glycine–phenylalanine–phenylalanine... RSC Publishing. Retrieved from [Link]

-

Identification of monoacylglycerol regio-isomers by gas chromatography–mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Paper. Retrieved from [Link]

-

Li, Y., et al. (2021). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. NIH. Retrieved from [Link]

-

Aza-Michael versus aminolysis reactions of glycerol carbonate acrylate. (n.d.). OUCI. Retrieved from [Link]

-

Synthesis of Glycerol Carbonate Methacrylate and Its Copolymerization with AESO. (2025). Paper. Retrieved from [Link]

- Method for producing glycerol carbonate acrylate compound. (n.d.). Google Patents - WO2013129486A1.

-

Aza-Michael versus Aminolysis reactions of glycerol carbonate acrylate. (2025). ResearchGate. Retrieved from [Link]

-

Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. polysciences.com [polysciences.com]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. WO2020254460A1 - Method for producing glycerol mono(meth)acrylate - Google Patents [patents.google.com]

- 5. JPH08277245A - Production of glycerol monoacrylate or glycerol monomethacrylate - Google Patents [patents.google.com]

- 6. KR101524757B1 - Improved process for preparing glycerol monomethacrylate - Google Patents [patents.google.com]

- 7. Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Sustainable chemo-enzymatic synthesis of glycerol carbonate (meth)acrylate from glycidol and carbon dioxide enabled by ionic liquid technologies - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. A new quantitative method for the analysis of monoacylglycerol isomers using 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 16. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Methacrylated poly(glycerol sebacate) as a photocurable, biocompatible, and biodegradable polymer with tunable degradation and drug release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Poly(glycerol monomethacrylate)-encapsulated upconverting nanoparticles prepared by miniemulsion polymerization: morphology, chemical stability, antifouling properties and toxicity evaluation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 24. Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Health and safety guidelines for handling 2,3-Dihydroxypropyl acrylate

An In-Depth Technical Guide to the Health and Safety of 2,3-Dihydroxypropyl Acrylate

Introduction: Understanding this compound

This compound, also known by synonyms such as Glycerol 1-acrylate or Glycerin 1-acrylate, is a functional monomer utilized in the synthesis of polymers and specialty chemicals. Its structure, featuring both a reactive acrylate group and a diol, makes it a valuable intermediate in creating materials for drug delivery, hydrogels, and advanced coatings.[1] However, the very reactivity that makes this monomer useful also necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed framework for the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the causality behind each procedural recommendation is emphasized to foster a culture of safety grounded in scientific principles.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Glycerol monoacrylate, Glycerin 1-acrylate |

| CAS Number | 5919-74-4[2][3], 10095-20-2[1][4] |

| Molecular Formula | C6H10O4[1] |

| Molecular Weight | 146.14 g/mol [1] |

Part 1: Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with this compound are characteristic of the acrylate monomer class, involving skin/eye irritation, sensitization, and potential for uncontrolled polymerization. A thorough risk assessment is the cornerstone of safe laboratory practice.

Toxicological Profile

-

Acute Toxicity : Safety data indicates that this compound is harmful if swallowed (Acute toxicity, oral, Category 4).[3] While specific data for inhalation and dermal toxicity for this exact compound is not fully detailed, related acrylates are known to be toxic by inhalation and skin absorption.[5] Therefore, all routes of exposure must be minimized.

-

Skin Corrosion/Irritation : The compound is classified as a skin irritant (Category 2).[3] Acrylates, in general, can cause significant irritation upon contact.[6] Prolonged or repeated exposure can lead to itching, redness, and dermatitis.[6] It is crucial to understand that unreacted monomers are the primary culprits for these effects.[7]

-

Serious Eye Damage/Irritation : Direct contact with the eyes can cause serious damage. The general class of acrylates is known to be corrosive to tissues, and eye contact requires immediate and prolonged rinsing.[5][8]

-

Skin Sensitization : A significant and insidious hazard of many acrylates is their potential to act as sensitizers.[6][9] Initial contact may only cause mild irritation, but repeated exposures can trigger an allergic reaction (allergic contact dermatitis).[6] Once an individual is sensitized, they may experience severe skin reactions even at very low exposure levels.[10]

Physicochemical Hazards

-

Hazardous Polymerization : Like other acrylic monomers, this compound can undergo spontaneous and potentially violent polymerization if not properly inhibited or if exposed to heat, light, or contaminants.[10][11][12] This exothermic reaction can lead to a rapid increase in temperature and pressure inside a sealed container, posing a significant explosion risk.[5][12]

-

Stability : The stability of the monomer is dependent on the presence of a polymerization inhibitor and dissolved oxygen.[12] It is crucial to adhere to the storage conditions recommended by the manufacturer to maintain inhibitor effectiveness.

Part 2: Proactive Exposure Control and Personal Protection